molecular formula C10H13N B14262552 Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- CAS No. 156322-23-5

Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-

Cat. No.: B14262552
CAS No.: 156322-23-5
M. Wt: 147.22 g/mol
InChI Key: JDDKFAVLJGHFPR-IUCAKERBSA-N
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Description

Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-: is a bicyclic compound characterized by its unique structure, which includes a carbonitrile group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields the desired compound with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to achieve high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- is unique due to its specific combination of a carbonitrile group and two methyl groups, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

CAS No.

156322-23-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonitrile

InChI

InChI=1S/C10H13N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

JDDKFAVLJGHFPR-IUCAKERBSA-N

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C#N)C

Canonical SMILES

CC1(C2CC=C(C1C2)C#N)C

Origin of Product

United States

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